molecular formula C11H14ClNO4S B1333110 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-80-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No. B1333110
M. Wt: 291.75 g/mol
InChI Key: VZOJAOITKGOGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a compound that can be categorized within the family of sulfones, which are sulfur derivatives with a general formula RSO2R'. Sulfones occupy an oxidation state between sulfoxides (RSOR') and sulfonic acids (RSO3H). The presence of the sulfonyl functional group attached to an amino acid structure suggests that this compound may have interesting chemical and biological properties, potentially useful in various applications such as drug development or as an intermediate in chemical syntheses.

Synthesis Analysis

The synthesis of sulfones typically involves the oxidation of sulfides. For example, amino acid sulfones can be synthesized from their corresponding sulfides, as described in the synthesis of S-benzyl-DL-α-methylcysteine sulfone . This process may involve initial reactions with chlorinated compounds or mercaptans, followed by further functionalization to introduce the amino acid moiety. The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid would likely follow a similar pathway, starting from a chlorophenyl sulfide precursor and subsequently introducing the amino and carboxylic acid functional groups.

Molecular Structure Analysis

The molecular structure of sulfone-containing amino acids can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was determined using X-ray analysis of its methyl ester hydrobromide derivative . The configuration and stereochemistry of such compounds are crucial for their biological activity. Although the exact structure of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is not provided, it can be inferred that similar analytical methods would be employed to determine its precise molecular configuration.

Chemical Reactions Analysis

Sulfones, including those with amino acid structures, can participate in various chemical reactions. Their reactivity is often influenced by the presence of the sulfonyl group, which can affect the electron distribution within the molecule. The chlorophenyl group in the compound may also undergo reactions typical of chlorinated aromatics, such as nucleophilic aromatic substitution, potentially allowing for further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfones are influenced by their functional groups. For example, the solubility of sulfones in water or organic solvents can vary significantly depending on the nature of the substituents attached to the sulfur atom. The presence of an amino group and a carboxylic acid group in 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid suggests that it may have zwitterionic properties at certain pH levels, which would affect its solubility and reactivity. The determination of sulfur content in such compounds can be performed using methods like the one described for the analysis of coals and humic acids, where 4-amino-4'-chlorodiphenyl is used to precipitate the sulfate .

Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Antimicrobial Activity : Research has shown that derivatives of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid exhibit antimicrobial activity against Gram-positive bacterial strains and Candida albicans. These findings suggest potential applications in the development of new antimicrobial agents (Apostol et al., 2021).
  • Antiviral Activity : Compounds derived from this chemical have shown some anti-tobacco mosaic virus activity, indicating potential for antiviral applications (Chen et al., 2010).

Synthesis and Chemical Properties

  • Synthetic Applications : The compound's derivatives have been synthesized and characterized, highlighting its utility in the synthesis of various chemically significant compounds. These applications could extend to various fields of chemical research, particularly in the development of novel organic compounds (Vasil'eva et al., 2016).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAOITKGOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377535
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

CAS RN

250714-80-8
Record name N-[(4-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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